molecular formula C7H8ClFN2O2 B566899 (2-Fluoro-5-nitrophenyl)methanamine hydrochloride CAS No. 1214328-26-3

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Cat. No. B566899
CAS RN: 1214328-26-3
M. Wt: 206.601
InChI Key: JGZTWMTUVINQJN-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2O2 . It is stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H . This indicates that the molecule consists of a phenyl ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position, along with a methanamine group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 206.6 . It is a hydrochloride salt, indicating that it likely dissolves well in water . The compound is stored at room temperature, suggesting that it is stable under normal conditions .

Scientific Research Applications

Synthesis and Biological Activity

A study by Gorle et al. (2016) focused on synthesizing derivatives with structural similarities to "(2-Fluoro-5-nitrophenyl)methanamine hydrochloride" for larvicidal activity. The research involved creating a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant biological activities against larvae. The presence of substituents like fluorine and nitro groups contributed to the compounds' enhanced activity, suggesting potential for pest control applications Gorle et al., 2016.

Chemical Synthesis and Material Science

Sedlák et al. (2001) examined the methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, which involve fluoro derivatives similar to the compound of interest. The research provided insights into the chemical behavior and potential applications of these compounds in synthesizing novel materials or intermediates for further chemical transformations Sedlák et al., 2001.

Drug Development and Pharmacology

Research by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists for serotonin 5-HT1A receptors, indicating potential antidepressant applications. While not directly involving "this compound," this study highlights the broader context of developing targeted therapeutic agents using structurally related compounds Sniecikowska et al., 2019.

Imaging and Diagnostic Applications

Oya et al. (2002) described the development of a PET imaging agent for the serotonin transporter, utilizing a phenylthiophenyl derivative, which shares functional groups with "this compound." This research underscores the potential of such compounds in biomedical imaging and diagnostics Oya et al., 2002.

Mechanism of Action

The mechanism of action for “(2-Fluoro-5-nitrophenyl)methanamine hydrochloride” is not specified in the sources I found. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, such as whether it’s used as a pharmaceutical, a dye, or a reagent in chemical reactions .

properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZTWMTUVINQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743129
Record name 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214328-26-3
Record name 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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